molecular formula C8H6BrIN2 B13899977 2-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine

2-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine

Cat. No.: B13899977
M. Wt: 336.95 g/mol
InChI Key: DESCXYPQQCFXOB-UHFFFAOYSA-N
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Description

2-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of bromine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. The process begins with the formation of 2-methylimidazo[1,2-a]pyridine, which is then subjected to bromination and iodination reactions. For instance, the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform results in the substitution of a hydrogen atom at the C-3 position, forming 3-bromo-2-methylimidazo[1,2-a]pyridine . Subsequent iodination at the C-3 position yields this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of appropriate solvents, catalysts, and reaction conditions is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki and Heck reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different biological and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.

    DNA Interaction: It may bind to DNA, affecting its replication and transcription.

    Signal Transduction Pathways: The compound may modulate signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and iodine atoms in 2-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine makes it unique compared to other similar compounds

Properties

IUPAC Name

2-bromo-3-iodo-7-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIN2/c1-5-2-3-12-6(4-5)11-7(9)8(12)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESCXYPQQCFXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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